Methyl 2-nitro-4-(pyridin-4-yl)benzoate
Description
Methyl 2-nitro-4-(pyridin-4-yl)benzoate is a benzoate ester derivative featuring a nitro group at the 2-position and a pyridin-4-yl substituent at the 4-position of the benzene ring. Its molecular formula is C₁₃H₁₀N₂O₄, with a molecular weight of 258.23 g/mol.
Properties
CAS No. |
1214383-41-1 |
|---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
methyl 2-nitro-4-pyridin-4-ylbenzoate |
InChI |
InChI=1S/C13H10N2O4/c1-19-13(16)11-3-2-10(8-12(11)15(17)18)9-4-6-14-7-5-9/h2-8H,1H3 |
InChI Key |
WCMXGIOZAJOKQN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-nitro-4-(pyridin-4-yl)benzoate typically involves the esterification of 2-nitro-4-(pyridin-4-yl)benzoic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-nitro-4-(pyridin-4-yl)benzoate can undergo various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 2-amino-4-(pyridin-4-yl)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-nitro-4-(pyridin-4-yl)benzoic acid.
Scientific Research Applications
Methyl 2-nitro-4-(pyridin-4-yl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules
Medicinal Chemistry: The compound’s derivatives are investigated for their potential pharmacological activities, including antimicrobial and anticancer properties
Materials Science: It is used in the development of novel materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of methyl 2-nitro-4-(pyridin-4-yl)benzoate and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pyridinyl group can enhance the compound’s binding affinity to specific molecular targets, influencing its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related benzoate esters and nitroaromatic derivatives. Key differences arise from substituent effects, molecular weight, and functional group interactions.
Table 1: Structural and Functional Comparison
Key Comparison Points
The pyridine ring introduces a basic nitrogen, enabling hydrogen bonding or metal coordination, distinct from simpler esters like Methyl 2-nitrobenzoate .
Solubility and Physical State: Ionic analogs (e.g., 2-Amino-4-methylpyridinium 2-nitrobenzoate) exhibit higher polarity and solubility in polar solvents compared to neutral esters like this compound . Pyridine-containing derivatives may show moderate solubility in organic solvents (e.g., methanol, acetone) due to aromatic interactions .
Synthetic Pathways :
- This compound likely involves esterification of 2-nitro-4-(pyridin-4-yl)benzoic acid, whereas ionic analogs (e.g., pyridinium salts) form via acid-base reactions between pyridine derivatives and nitrobenzoic acids .
- Ethyl derivatives with pyridazine substituents (e.g., I-6230) require multistep synthesis, including amination or etherification .
Biological and Material Applications: Pyridinium salts (e.g., 2-Amino-4-methylpyridinium 2-nitrobenzoate) are studied for crystal engineering due to strong ionic interactions . Methyl 4-(Pyridin-4-yl)benzoate serves as a precursor for bioactive molecules, while Methyl 2-nitrobenzoate is used in fragrances and as an intermediate in organic synthesis .
Research Findings and Implications
- Structural Analysis : Crystallographic studies using programs like SHELXL () confirm the planar geometry of nitrobenzoate derivatives, with intermolecular interactions (e.g., π-π stacking between pyridine rings) stabilizing crystal lattices .
- Reactivity: The nitro group may slow ester hydrolysis compared to non-nitro analogs, as seen in Methyl 2-nitrobenzoate’s stability under acidic conditions .
- Toxicity : Alkyl benzoates generally exhibit low dermal irritation, but nitro-substituted derivatives may require further toxicological evaluation () .
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